Risvodetinib

Description

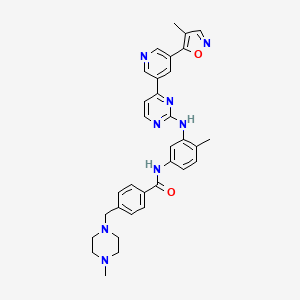

Structure

2D Structure

3D Structure

Properties

CAS No. |

2031185-00-7 |

|---|---|

Molecular Formula |

C33H34N8O2 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

N-[4-methyl-3-[[4-[5-(4-methyl-1,2-oxazol-5-yl)-3-pyridinyl]pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39) |

InChI Key |

ADGOPPKEIZXKAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C |

Origin of Product |

United States |

Foundational & Exploratory

Risvodetinib's Mechanism of Action in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risvodetinib (formerly IkT-148009) is an investigational, orally administered, selective small-molecule inhibitor of the c-Abl non-receptor tyrosine kinase, being developed as a potential disease-modifying therapy for Parkinson's disease. The central hypothesis behind its development is that by inhibiting the overactivation of c-Abl, this compound can mitigate downstream pathological processes that are central to the initiation and progression of Parkinson's disease. These processes include the aggregation of alpha-synuclein (α-synuclein), neuronal cell death, and neuroinflammation. Preclinical studies have demonstrated the potential of this compound to halt disease progression and reverse functional loss.[1][2][3] Recent Phase 2 clinical trial data has provided the first evidence of a reduction in α-synuclein pathology in patients with Parkinson's disease, alongside a favorable safety profile.[4][5] This guide provides a detailed overview of the mechanism of action of this compound, supported by available preclinical and clinical data.

The Role of c-Abl Kinase in Parkinson's Disease Pathophysiology

The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and migration.[6] In the context of neurodegenerative diseases, particularly Parkinson's disease, c-Abl has been identified as a key mediator of pathogenic cascades triggered by oxidative stress.[6][7][8][9] Overactivity of c-Abl is believed to contribute significantly to the neurodegenerative process in Parkinson's disease.[10]

The pathogenic role of activated c-Abl in Parkinson's disease is thought to be mediated through several key mechanisms:

-

Phosphorylation of α-synuclein: Activated c-Abl can directly phosphorylate α-synuclein. This post-translational modification is believed to promote the misfolding and aggregation of α-synuclein into the toxic oligomers and fibrils that form Lewy bodies, a hallmark pathology of Parkinson's disease.[6]

-

Impairment of Autophagy: The c-Abl signaling pathway has been implicated in the inhibition of autophagy, the cellular process responsible for clearing aggregated proteins.[11] By impairing this clearance mechanism, activated c-Abl may contribute to the accumulation of toxic α-synuclein aggregates.

-

Promotion of Neuroinflammation: Activated c-Abl can contribute to neuroinflammatory processes, which are increasingly recognized as a significant component of Parkinson's disease pathology.

-

Induction of Apoptosis: Overactive c-Abl can trigger programmed cell death (apoptosis) in dopaminergic neurons, the primary cell type lost in Parkinson's disease.[11]

This compound's Proposed Mechanism of Action

This compound is designed to be a potent and selective inhibitor of c-Abl kinase.[12] By blocking the kinase activity of c-Abl, this compound is hypothesized to interrupt the downstream pathological events that drive Parkinson's disease. The intended therapeutic effects of this compound include:

-

Reducing α-synuclein Pathology: By inhibiting the c-Abl-mediated phosphorylation of α-synuclein, this compound is expected to decrease its aggregation and promote its clearance.[13]

-

Protecting Dopaminergic Neurons: Through the inhibition of apoptotic pathways and the restoration of cellular protective mechanisms, this compound aims to prevent the loss of dopaminergic neurons.[2][10][14]

-

Restoring Neuroprotective Mechanisms: By modulating the c-Abl signaling pathway, this compound may help to restore cellular homeostasis and neuroprotective functions within the brain and gastrointestinal tract.[2][3]

The following diagram illustrates the proposed mechanism of action of this compound in the context of Parkinson's disease pathology.

Caption: this compound inhibits c-Abl activation, blocking downstream pathological cascades.

Preclinical Evidence

Preclinical studies in various animal models of Parkinson's disease have provided the foundational evidence for the therapeutic potential of this compound. These studies have demonstrated that inhibition of c-Abl by this compound can lead to a substantial reduction in α-synuclein aggregate pathology, prevent the loss of dopaminergic neurons, and result in the reversal of functional deficits.[1]

Clinical Development: The Phase 2 '201 Trial'

The '201 Trial' (NCT05424276) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the safety, tolerability, and efficacy of this compound in patients with early-stage, untreated Parkinson's disease.[5][15]

Experimental Protocol

-

Participants: The trial enrolled 126 individuals with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[4][15]

-

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three once-daily oral doses of this compound (50 mg, 100 mg, or 200 mg) or a placebo for 12 weeks.[1][5]

-

Primary Endpoints: The primary endpoint was safety and tolerability, assessed by monitoring treatment-emergent adverse events, cardiovascular safety, and laboratory analyses.[1]

-

Secondary Endpoints: A hierarchy of 15 secondary endpoints was used to evaluate the potential benefits on motor and non-motor functions, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[1][5]

-

Exploratory Endpoints: Biomarker analysis included the assessment of α-synuclein pathology in skin biopsies and cerebrospinal fluid/plasma analysis using a seed-amplification assay.[1]

Key Findings

The '201 Trial' yielded significant findings that support the proposed mechanism of action of this compound.

4.2.1. Safety and Tolerability

The trial met its primary safety endpoint, with this compound demonstrating a safety and tolerability profile comparable to placebo.[4][5] The completion rate for the 12-week dosing period was high at 95%, with 99% dosing compliance.[4]

| Adverse Event Profile | This compound (All Doses) | Placebo |

| Completion Rate | 95% | - |

| Dosing Compliance | 99% | - |

| Common AEs (nausea, diarrhea, etc.) | Frequency similar to placebo | - |

| Falls (Reported as AE) | Nearly 5-fold reduction | - |

| Data from the Phase 2 '201 Trial' as reported in October 2025.[4] |

4.2.2. Efficacy Outcomes

While the trial was not powered for definitive efficacy, it showed promising signals of functional improvement.

| Efficacy Measure | Dose | Outcome |

| MDS-UPDRS Part 2 (Motor Experiences of Daily Living) | 100 mg | Nominal statistical significance |

| Schwab and England ADL Scale | 50 mg | Nominal statistical significance |

| ADL: Activities of Daily Living. Data from the Phase 2 '201 Trial' as reported in October 2025.[5] |

An approximate dose-response trend was observed for the MDS-UPDRS Part 2 scores.[5] Notably, 13 of the 15 secondary outcome measures showed a numerical trend favoring this compound over placebo.[5]

4.2.3. Biomarker Evidence

Exploratory biomarker analysis provided the most direct evidence of this compound's target engagement and disease-modifying potential. A dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition was observed in a subset of patients.[4][5] This is the first time an experimental treatment has demonstrated a reduction in the underlying alpha-synuclein pathology of Parkinson's disease.[4]

The following diagram illustrates the workflow of the '201 Trial'.

Caption: Workflow of the Phase 2 '201' clinical trial for this compound.

Future Directions

The promising results from the Phase 2 '201 Trial' have paved the way for further clinical development of this compound. An end-of-Phase 2 meeting with the U.S. Food and Drug Administration (FDA) has taken place to discuss the design of a Phase 3 program.[10] Future studies will likely aim to confirm the clinical efficacy and durability of response, as well as to further validate the effect of this compound on the alpha-synuclein burden in a larger patient population over a longer duration.[5]

Conclusion

This compound represents a novel and promising therapeutic approach for Parkinson's disease by targeting the underlying pathological mechanism of c-Abl kinase activation. The convergence of a well-defined mechanism of action, supportive preclinical data, and encouraging Phase 2 clinical trial results, particularly the unprecedented reduction in alpha-synuclein pathology, positions this compound as a leading candidate for a disease-modifying therapy in Parkinson's disease. Further investigation in pivotal Phase 3 trials is eagerly anticipated by the scientific and medical communities.

References

- 1. neurology.org [neurology.org]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. neurologylive.com [neurologylive.com]

- 4. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]

- 5. neurologylive.com [neurologylive.com]

- 6. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential | Semantic Scholar [semanticscholar.org]

- 9. c-Abl and Parkinson's Disease: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. mdpi.com [mdpi.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]

- 14. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]

- 15. Inhibikase Therapeutics Completes Enrollment of the Phase 2 ‘201’ Trial Evaluating this compound in Untreated Parkinson’s Disease :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]

The Inhibition of c-Abl Kinase by Risvodetinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risvodetinib (formerly IKT-148009) is a selective, orally active, and brain-penetrant small molecule inhibitor of the c-Abl tyrosine kinase.[1] It is currently under investigation as a potential disease-modifying therapy for Parkinson's disease and other neurodegenerative disorders.[2][3] The core mechanism of this compound revolves around the inhibition of c-Abl, a non-receptor tyrosine kinase implicated in the pathogenesis of Parkinson's disease through its role in alpha-synuclein aggregation and neuronal cell death.[4][5] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the c-Abl kinase inhibition by this compound, detailed experimental methodologies, and a visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the c-Abl Signaling Pathway

In Parkinson's disease, oxidative stress and mitochondrial dysfunction are thought to trigger the activation of c-Abl kinase.[5][6] Activated c-Abl, in turn, phosphorylates key substrates that contribute to the pathological cascade of the disease. One of the primary substrates is alpha-synuclein, a protein that, when phosphorylated at tyrosine 39, exhibits an increased propensity to aggregate, forming the neurotoxic Lewy bodies characteristic of Parkinson's disease.[5][6] Furthermore, activated c-Abl can phosphorylate and inactivate Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control.[6][7] This inactivation leads to the accumulation of damaged mitochondria and cellular stress, ultimately contributing to neuronal death. This compound acts as a competitive inhibitor at the ATP-binding site of c-Abl, preventing the phosphorylation of its downstream targets and thereby mitigating the pathological cascade.[8]

Quantitative Data

Biochemical Potency and Selectivity

This compound demonstrates high potency for c-Abl1 and its related isoform c-Abl2 (Arg), with significantly lower activity against other kinases, indicating its selectivity.

| Target Kinase | IC50 (nM) | Reference |

| c-Abl1 | 33 | [9][10] |

| c-Abl2/Arg | 14 | [9][10] |

| c-Kit | 2975 | [10] |

| PDGFRα | 1009 | [10] |

| PDGFRβ | 881 | [10] |

Preclinical Efficacy in Animal Models

In preclinical studies using mouse models of Parkinson's disease, this compound has shown significant neuroprotective effects.

| Animal Model | Treatment | Key Findings | Reference |

| MPTP-induced acute neurotoxicity mouse model | 100 mg/kg, p.o., daily for 10 days | Robust functional rescue and significant protection of dopaminergic (DA) neurons. Prevented ≥85% of nigrostriatal DA neuron degeneration. | [9] |

| Inherited Parkinson's disease mouse model | 50 or 100 mg/kg, p.o., daily for 8 or 20 weeks | Recovery of nigrostriatal neurodegeneration and reduction of phosphorylated α-synuclein. | [9] |

| Sporadic Parkinson's disease mouse model | 100 mg/kg, p.o., once a day, 5 times per week for 6 months | Effective neuroprotection and reduction of α-synuclein pathology. | [9] |

Clinical Trial Data (Phase 1)

A Phase 1 study in healthy volunteers and Parkinson's disease patients evaluated the safety, tolerability, and pharmacokinetics of this compound.

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase 1 (SAD) | Healthy Volunteers | Single doses from 12.5 to 325 mg | Favorable safety profile, no clinically meaningful adverse events. Pharmacokinetics were approximately linear between 12.5 mg and 200 mg. | [11] |

| Phase 1 (MAD) | Healthy Volunteers | 25 to 200 mg daily for 7 days | Well-tolerated with no serious adverse events. | [11] |

| Phase 1 (MAD-PD) | Parkinson's Disease Patients | 50 to 100 mg daily for 7 days | Well-tolerated, no worsening of symptoms in patients on anti-PD medications. | [11] |

Experimental Protocols

Biochemical Assay: LanthaScreen® Kinase Binding Assay

This protocol describes a representative method for determining the IC50 of this compound against c-Abl kinase.

Objective: To measure the binding affinity of this compound to c-Abl kinase.

Materials:

-

c-Abl Kinase (recombinant)

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer (Alexa Fluor® 647-labeled)

-

Kinase Buffer

-

This compound (serially diluted)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in kinase buffer. Prepare a serial dilution of this compound.

-

Assay Assembly:

-

Add 4 µL of the this compound serial dilution to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Alpha-Synuclein Aggregation Assay

This protocol outlines a representative method for assessing the effect of this compound on alpha-synuclein aggregation in a neuronal cell model.

Objective: To quantify the reduction of alpha-synuclein aggregates in cells treated with this compound.

Materials:

-

ReNcell VM human neural progenitor cells

-

Laminin-coated 96-well plates

-

Differentiation medium

-

Adenovirus encoding wild-type human alpha-synuclein

-

This compound (serially diluted)

-

Primary antibodies: anti-aggregated alpha-synuclein (MJFR14) and anti-total alpha-synuclein (Syn205)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

High-content imaging system

Procedure:

-

Cell Culture and Differentiation: Seed ReNcell VM cells on laminin-coated 96-well plates and differentiate them into a neuronal phenotype.

-

Transduction: Transduce the differentiated cells with an adenovirus encoding wild-type human alpha-synuclein to induce its overexpression.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 6 days).

-

Immunocytochemistry:

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against aggregated and total alpha-synuclein.

-

Incubate with fluorescently labeled secondary antibodies and DAPI.

-

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the intensity and area of aggregated alpha-synuclein (MJFR14 signal) relative to the total alpha-synuclein (Syn205 signal) and normalize to the cell number (DAPI count).

Conclusion

This compound is a promising c-Abl kinase inhibitor with a well-defined mechanism of action targeting a key pathological pathway in Parkinson's disease. Preclinical data have demonstrated its potency, selectivity, and efficacy in relevant animal models. Early-phase clinical trials have established a favorable safety and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other c-Abl inhibitors in the context of neurodegenerative diseases. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound as a disease-modifying treatment for Parkinson's disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. innoprot.com [innoprot.com]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. In Vitro Cell based α-synuclein Aggregation Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. criver.com [criver.com]

- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Risvodetinib (IkT-148009) discovery and development

An In-depth Technical Guide on the Discovery and Development of Risvodetinib (IKT-148009)

Introduction

This compound, formerly known as IKT-148009, is an investigational, orally administered, brain-penetrant small molecule developed as a potential disease-modifying therapy for neurodegenerative disorders, with a primary focus on Parkinson's disease (PD).[1][2] Developed initially by Inhibikase Therapeutics and later by ABLi Therapeutics, a spin-off from Inhibikase, this compound is a potent and selective inhibitor of the c-Abl non-receptor tyrosine kinase.[3][4] The therapeutic rationale is based on the role of c-Abl activation in the pathological cascade of Parkinson's disease, including the aggregation of alpha-synuclein and subsequent neuronal death.[5][6][7] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound.

Discovery and Rationale

The discovery of this compound is rooted in the identification of c-Abl kinase as a critical mediator in the pathogenesis of Parkinson's disease.[8][9] In PD, the misfolding and aggregation of the alpha-synuclein protein activate the stress-response enzyme c-Abl.[5] Activated c-Abl then phosphorylates alpha-synuclein, promoting the formation of toxic aggregates that are a hallmark of the disease.[5] Furthermore, c-Abl activation triggers downstream pathways that impair mitochondrial function by inactivating the protein Parkin, disrupt cellular repair mechanisms, and ultimately lead to the death of dopaminergic neurons.[5]

This compound was designed as a competitive inhibitor that binds to the c-Abl active site with high selectivity, preventing it from interacting with its normal substrates.[10] By blocking c-Abl, this compound aims to:

-

Halt the phosphorylation and accumulation of toxic alpha-synuclein.[5]

-

Restore Parkin function, enabling the clearance of toxic proteins and damaged mitochondria.[5]

-

Protect neurons from the degenerative process, thereby slowing or stopping disease progression.[3][5]

The molecule was specifically developed to achieve high penetration of the blood-brain barrier to effectively target c-Abl within the central nervous system.[8][11]

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the c-Abl kinase, which plays a central role in the neurodegenerative cascade of Parkinson's disease.

Caption: this compound inhibits c-Abl to block neurodegeneration.

Preclinical Development

Preclinical studies in multiple animal models of Parkinson's disease demonstrated the potential of this compound as a disease-modifying agent.[12] In mouse models mimicking both heritable and sporadic forms of PD, once-daily oral administration of this compound was shown to halt disease progression, protect dopaminergic neurons from degeneration, and lead to the recovery of motor function.[7][12] These studies confirmed that the drug could effectively cross the blood-brain barrier and suppress c-Abl activation in the brain.[7]

| Parameter | Value | Source |

| Target | c-Abl1, c-Abl2/Arg | [11] |

| IC50 (c-Abl1) | 33 nM | [11] |

| IC50 (c-Abl2/Arg) | 14 nM | [11] |

| Animal Model | MPTP acute neurotoxicity mouse model | [11] |

| Outcome | Robust functional rescue and significant protection of dopaminergic neurons. | [11] |

| Animal Model | Inherited PD mouse model | [11] |

| Outcome | Recovered nigrostriatal neurodegeneration and reduced phosphorylated α-synuclein. | [11] |

| Animal Model | Sporadic PD mouse model | [11] |

| Outcome | Effective neuroprotection and reduction of α-synuclein pathology. | [11] |

Clinical Development

The clinical development of this compound has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Caption: Clinical development workflow of this compound for Parkinson's Disease.

Phase 1 Clinical Trials

A Phase 1 study (NCT04350177) was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy older adults and individuals with Parkinson's disease.[2][8][9]

| Trial Phase | Study Design | Participants | Doses | Key Findings |

| Phase 1 | Randomized, Placebo-Controlled | 94 healthy volunteers, 14 participants with PD | SAD: 12.5 mg to 325 mg (single dose). MAD: 25 mg to 200 mg (daily for 7 days). | Favorable safety and tolerability; No serious adverse events; Confirmed blood-brain barrier penetration; Approximately linear pharmacokinetics. |

Experimental Protocol: Phase 1 Trial (NCT04350177)

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound.[9]

-

Design: The study consisted of three parts: a Single Ascending Dose (SAD) study in healthy volunteers, a Multiple Ascending Dose (MAD) study in healthy volunteers, and a MAD study in participants with mild-to-moderate PD (MAD-PD).[9] Participants were randomized 3:1 to receive this compound or a placebo.[9]

-

Population: Healthy volunteers (aged 45-70) and participants with mild-to-moderate Parkinson's disease.[8]

-

Intervention:

-

Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory tests, and vital signs. Characterization of single and multiple-dose pharmacokinetics (Cmax, AUC).[9]

-

Exploratory Measures: For PD participants, outcomes included clinical measures of PD status and cerebrospinal fluid (CSF) concentration of the drug.[9]

Phase 2 '201' Trial

The '201' Trial (NCT05424276) was a pivotal study to evaluate this compound in untreated, early-stage Parkinson's disease patients.[13]

| Trial Phase | Study Design | Participants | Doses | Key Findings |

| Phase 2 | Randomized, Double-Blind, Placebo-Controlled, Multi-Center | 126 untreated Parkinson's disease patients | 50 mg, 100 mg, 200 mg (once daily for 12 weeks) | Primary Endpoint (Safety): Met. Favorable safety and tolerability profile comparable to placebo. Secondary Endpoints (Efficacy): Did not demonstrate improvement in the primary hierarchical efficacy measure (MDS-UPDRS Parts 2+3).[14][15] However, showed nominal statistical significance on MDS-UPDRS Part 2 (motor experiences of daily living) and Schwab and England Activities of Daily Living scales at specific doses.[16] Exploratory Endpoint: Showed a dose-dependent reduction in cutaneous neuronal alpha-synuclein pathology.[16][17] |

Experimental Protocol: Phase 2 '201' Trial (NCT05424276)

-

Objective: To assess the safety, tolerability, and clinical efficacy of three different doses of this compound.[13]

-

Design: A 12-week, randomized, double-blind, multi-center, placebo-controlled trial.[13]

-

Population: 126 participants with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[13][17]

-

Intervention: Participants were randomly assigned to receive once-daily oral doses of 50 mg, 100 mg, or 200 mg of this compound, or a placebo, for 12 weeks.[3]

-

Primary Outcome Measures: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events.[1]

-

Secondary Outcome Measures: A hierarchy of 15 functional assessments, with the primary efficacy measure being the sum of Parts 2 and 3 of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[15][16] Other measures included the Schwab and England Activities of Daily Living (SEADL) scale.[16]

-

Exploratory Measures: Biomarker analysis, including quantification of alpha-synuclein deposition in cutaneous nerve fibers from skin biopsies.[1][16]

Development Status and Other Indications

In early 2025, Inhibikase Therapeutics announced that while the Phase 2 trial met its primary safety endpoint, it failed to demonstrate a statistically significant improvement in the primary efficacy endpoint.[14][15] Consequently, the company paused further development of this compound for Parkinson's disease to consider strategic options.[14]

Subsequently, ABLi Therapeutics was formed as a spin-off to continue the development of this compound, highlighting the reduction in alpha-synuclein pathology as the first time an experimental therapy had achieved this and expressing intent to proceed toward a Phase 3 program after meetings with the FDA.[3][17]

This compound has also received Orphan Drug Designation from the U.S. FDA for the treatment of Multiple System Atrophy (MSA), an aggressive and rare form of Parkinsonism that also involves alpha-synuclein pathology.[18][19]

Logical Relationships in Development

The development and ownership of this compound have evolved over time, involving multiple corporate entities and regulatory interactions.

Caption: Key entities and milestones in this compound's development.

Conclusion

This compound (IKT-148009) represents a targeted therapeutic approach for Parkinson's disease, aiming to modify the underlying disease course by inhibiting the c-Abl kinase. Preclinical studies provided a strong rationale for its development, demonstrating neuroprotective effects in relevant animal models. Clinical trials have confirmed that the drug is safe and well-tolerated and successfully engages its target, evidenced by the reduction of alpha-synuclein pathology in skin biopsies from Parkinson's patients.[17] However, the Phase 2 '201' trial did not meet its primary functional efficacy endpoint, leading to a pause in its development by Inhibikase Therapeutics for this indication.[14] The subsequent formation of ABLi Therapeutics to advance the program suggests a continued belief in its potential, focusing on the promising biomarker data.[3][4] The future of this compound will likely depend on the design of a Phase 3 trial that can translate the observed reduction in pathology into clear clinical benefits for patients.

References

- 1. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]

- 6. Biotech Inhibikase develops new drug for Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]

- 7. Tyrosine kinase inhibitor suppresses neurodegeneration in Parkinson's disease | BioWorld [bioworld.com]

- 8. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]

- 9. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibikase Therapeutics Initiates Development of Second Generation c-Abl inhibitors and names IkT-148009 as this compound [prnewswire.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibikase Therapeutics Announces Publication Demonstrating Potential for c-Abl as a Key Therapeutic Target in Parkinson's Disease and Related Disorders [prnewswire.com]

- 13. Inhibikase Therapeutics Completes Enrollment of the Phase 2 ‘201’ Trial Evaluating this compound in Untreated Parkinson’s Disease :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. neurologylive.com [neurologylive.com]

- 17. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]

- 18. Inhibikase Therapeutics Receives FDA Orphan Drug Designation for this compound for the Treatment of Multiple System Atrophy :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]

- 19. biospace.com [biospace.com]

Risvodetinib Target Validation in Alpha-Synuclein Pathology: A Technical Guide

This technical guide provides an in-depth analysis of the target validation for Risvodetinib, a selective c-Abl tyrosine kinase inhibitor, in the context of alpha-synuclein pathology, a hallmark of Parkinson's disease (PD) and other synucleinopathies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting c-Abl in Alpha-Synuclein Pathology

Alpha-synuclein (α-synuclein) is a protein central to the pathogenesis of Parkinson's disease.[1] In pathological conditions, it misfolds and aggregates, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which contribute to neuronal dysfunction and degeneration.[1] A key therapeutic strategy is to target the upstream cellular pathways that drive this toxic aggregation.

The non-receptor tyrosine kinase c-Abl has been identified as a critical mediator in the pathogenesis of PD.[2][3] Cellular stress, a known contributor to neurodegeneration, activates c-Abl.[4] This activation initiates a cascade of detrimental events, including the modification of α-synuclein, which promotes its toxic, disease-causing form.[5] Furthermore, activated c-Abl impairs the function of Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control and the clearance of misfolded proteins.[2][6] By phosphorylating Parkin, c-Abl inhibits its neuroprotective functions, leading to the accumulation of toxic substrates and contributing to neuronal death.[4][6]

This compound (formerly IkT-148009) is an orally administered, brain-penetrant, small-molecule inhibitor designed to selectively target c-Abl kinase.[7][8] By blocking c-Abl activity, this compound aims to restore the brain's natural neuroprotective mechanisms, enhance the clearance of pathological α-synuclein, and ultimately slow or halt the progression of the disease.[5][7]

Mechanism of Action of this compound

The central hypothesis for this compound's therapeutic effect is its ability to interrupt the pathogenic cycle driven by c-Abl activation. In Parkinson's disease, misfolded α-synuclein activates the stress-response enzyme c-Abl.[5] Activated c-Abl then perpetuates the disease process through two primary mechanisms:

-

Direct modification of α-synuclein , promoting the formation of toxic aggregates.[5]

-

Inactivation of Parkin , which disrupts cellular repair systems and the clearance of toxic proteins.[5]

This compound is a competitive inhibitor that binds to the c-Abl active site with high potency, preventing it from phosphorylating its substrates.[1] This inhibition is expected to restore Parkin function, enhance the clearance of toxic α-synuclein via the ubiquitin-proteasome system and autophagy, and allow nerve cells to recover.[5]

References

- 1. Inhibikase Therapeutics Initiates Development of Second Generation c-Abl inhibitors and names IkT-148009 as this compound :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]

- 2. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]

- 6. Inhibition of c-Abl Tyrosine Kinase as a Novel Therapy to Prevent PD Progression | Parkinson's Disease [michaeljfox.org]

- 7. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]

- 8. mdsabstracts.org [mdsabstracts.org]

The Pharmacological Profile of Risvodetinib: A c-Abl Inhibitor for Neurodegenerative Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risvodetinib (formerly IkT-148009) is an orally administered, selective, and brain-penetrant small-molecule inhibitor of the non-receptor tyrosine kinase c-Abl.[1][2] It is under development for the treatment of Parkinson's disease (PD) and other related neurodegenerative disorders, such as Multiple System Atrophy (MSA).[3][4] Unlike current therapies for Parkinson's disease that primarily manage symptoms, this compound targets the underlying disease pathology, offering the potential to be a disease-modifying therapy.[5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

The core mechanism of this compound is the inhibition of c-Abl kinase.[1] In Parkinson's disease, oxidative stress and the accumulation of misfolded alpha-synuclein protein lead to the activation of c-Abl.[7][8] Activated c-Abl contributes to the neurodegenerative process through two primary pathways:

-

Phosphorylation of Alpha-Synuclein: c-Abl directly phosphorylates alpha-synuclein at tyrosine 39 (Y39).[9][10] This phosphorylation promotes the aggregation of alpha-synuclein into toxic oligomers and fibrils, which are the pathological hallmark of Parkinson's disease.[7] These aggregates impair cellular function and contribute to neuronal death.[7]

-

Inactivation of Parkin: c-Abl also phosphorylates the E3 ubiquitin ligase Parkin at tyrosine 143.[11][12] This phosphorylation event inhibits Parkin's function, which is crucial for the clearance of damaged mitochondria (mitophagy) and misfolded proteins.[12][13] The loss of Parkin activity leads to the accumulation of toxic substrates and cellular dysfunction.[11][12]

By inhibiting c-Abl, this compound is designed to prevent these pathological phosphorylation events.[5] This is expected to restore the normal clearance of alpha-synuclein and maintain the neuroprotective function of Parkin, thereby slowing or halting the progression of neurodegeneration in Parkinson's disease.[5][7] Preclinical studies have shown that this compound can reduce alpha-synuclein pathology and protect dopaminergic neurons.[2]

References

- 1. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. neurologylive.com [neurologylive.com]

- 4. researchgate.net [researchgate.net]

- 5. ABLi releases Phase II this compound results for PD [clinicaltrialsarena.com]

- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 8. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 10. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 12. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 13. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]

Risvodetinib: A c-Abl Inhibitor for Neuroprotection in Parkinson's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risvodetinib (formerly IkT-148009) is a potent, selective, and brain-penetrant small-molecule inhibitor of c-Abl tyrosine kinase, under development as a potential disease-modifying therapy for Parkinson's disease (PD). This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, supported by a compilation of available preclinical and clinical data. The document details the underlying c-Abl signaling pathways implicated in PD pathogenesis and the therapeutic rationale for their inhibition. Furthermore, it outlines the experimental protocols for key preclinical and clinical studies and presents quantitative data in a structured format to facilitate scientific evaluation.

Introduction: The Role of c-Abl in Parkinson's Disease Pathogenesis

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein in Lewy bodies.[1] Emerging evidence points to the non-receptor tyrosine kinase c-Abl as a critical mediator in the pathogenesis of PD.[2] In response to cellular stress, including the presence of misfolded alpha-synuclein, c-Abl becomes activated, initiating a cascade of neurotoxic events.[1]

Activated c-Abl contributes to neurodegeneration through several mechanisms:

-

Phosphorylation and Stabilization of Alpha-Synuclein: c-Abl directly phosphorylates alpha-synuclein at tyrosine 39 (pY39), which promotes its aggregation and impairs its clearance.[3]

-

Inhibition of Parkin Function: c-Abl phosphorylates Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control and the clearance of damaged proteins. This phosphorylation inhibits Parkin's neuroprotective functions.

-

Activation of Pro-inflammatory Pathways: c-Abl activation can trigger downstream pro-inflammatory signaling cascades, including the p38α MAPK and NLRP3 inflammasome pathways, leading to microglial activation and chronic neuroinflammation.[4][5]

This compound is designed to cross the blood-brain barrier and inhibit c-Abl kinase activity within the central nervous system, thereby targeting a key pathological hub in PD.[6]

Mechanism of Action of this compound

By inhibiting c-Abl, this compound is hypothesized to exert its neuroprotective effects through the restoration of key cellular homeostatic processes. The proposed mechanism involves:

-

Reduced Alpha-Synuclein Pathology: Inhibition of c-Abl is expected to decrease the phosphorylation of alpha-synuclein at Y39, thereby reducing its aggregation and promoting its clearance through mechanisms like the ubiquitin-proteasome system and autophagy.[1]

-

Restoration of Parkin Function: By preventing the inhibitory phosphorylation of Parkin, this compound may restore its ability to clear dysfunctional mitochondria and misfolded proteins, thus protecting neurons from cell death.[1]

-

Suppression of Neuroinflammation: Through the dampening of c-Abl-mediated downstream signaling, this compound may reduce the activation of microglia and the production of pro-inflammatory cytokines.[7]

The following diagram illustrates the central role of c-Abl in PD pathogenesis and the proposed mechanism of action for this compound.

Figure 1. c-Abl Signaling Pathway in Parkinson's Disease and this compound's Mechanism of Action.

Quantitative Data from Clinical Trials

This compound has been evaluated in Phase 1 and Phase 2 clinical trials. The '201 Trial' was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the safety, tolerability, and efficacy of this compound in patients with untreated Parkinson's disease.[7]

Phase 2 '201 Trial' Efficacy Data

The following tables summarize the available efficacy data from the '201 Trial'. It is important to note that the full, peer-reviewed publication of these results is not yet available. The data presented here are from a conference abstract and an analysis of a small, unblinded subset of patients.[7][8]

Table 1: Change in MDS-UPDRS Scores (Unblinded Data from 11 Patients) [8]

| Treatment Group | N | Baseline MDS-UPDRS (Parts 2+3) | Mean Change from Baseline at 12 Weeks | Difference vs. Placebo |

| Placebo | 3 | Not Reported | +1.7 | - |

| This compound 50 mg | 3 | Not Reported | +1.7 | 0.0 |

| This compound 100 mg | 2 | Not Reported | -1.3 | -3.0 |

| This compound 200 mg | 3 | Not Reported | -8.7 | -10.4 |

Table 2: Key Secondary Endpoints with Nominal Statistical Significance (Full Cohort) [7][9]

| Endpoint | Dose | Outcome |

| MDS-UPDRS Part 2 (Activities of Daily Living) | 100 mg | Reached nominal statistical significance |

| Schwab & England Activities of Daily Living (SEADL) Scale | 50 mg | Reached nominal statistical significance |

Biomarker Data: Cutaneous Alpha-Synuclein

Exploratory biomarker analysis from the '201 Trial' showed a dose-dependent reduction in cutaneous neuronal alpha-synuclein deposition in a subset of patients.[7][10] Quantitative details of this reduction have not been publicly released.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Evaluation: MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used acute model of Parkinson's disease to study neurodegeneration and evaluate neuroprotective therapies.[3][11]

Protocol Overview:

-

Animal Model: C57BL/6 mice are typically used due to their sensitivity to MPTP.

-

MPTP Administration: A common regimen involves four intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 18-20 mg/kg) at 2-hour intervals.[3] All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

-

This compound Administration: this compound or vehicle is administered orally (p.o.) at specified doses (e.g., daily) starting before or after MPTP administration and continuing for a defined period.

-

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod, pole test, and open field test to measure coordination, balance, and locomotor activity.

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to quantify dopamine and its metabolites (DOPAC, HVA) in striatal tissue samples.

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum. Alpha-synuclein antibodies (total and phosphorylated) are used to assess pathology.

The following diagram outlines the general workflow for a preclinical study of this compound in the MPTP mouse model.

Figure 2. Preclinical Experimental Workflow for this compound in the MPTP Mouse Model.

Clinical Trial Protocol: Phase 2 '201 Trial'

The '201 Trial' (NCT05424276) was a multicenter, randomized, double-blind, placebo-controlled study.[12][13]

Protocol Overview:

-

Participants: 120 individuals with early-stage, untreated Parkinson's disease.[13]

-

Randomization: Participants were randomized 1:1:1:1 to receive one of three doses of this compound or a placebo.[13]

-

Treatment: Oral doses of 50 mg, 100 mg, or 200 mg of this compound, or placebo, administered once daily for 12 weeks.[12]

-

Primary Endpoints: Safety and tolerability, assessed by monitoring treatment-emergent adverse events, cardiovascular safety, and standard laboratory analyses.[12]

-

Secondary Endpoints: A hierarchy of 15 endpoints evaluating motor and non-motor function, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts 1, 2, and 3, and the Schwab & England Activities of Daily Living (SEADL) scale.[7]

-

Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma assessment by seed-amplification assay and skin biopsy for the analysis of alpha-synuclein pathology.[13]

Biomarker Analysis: Alpha-Synuclein Seed Amplification Assay (SAA)

The alpha-synuclein SAA is a highly sensitive in vitro assay that detects the presence of pathological, "seeding-competent" alpha-synuclein aggregates in biological fluids.[14]

Protocol Overview:

-

Sample Collection: Cerebrospinal fluid is collected via lumbar puncture.

-

Assay Principle: A small amount of the patient's CSF is added to a reaction mixture containing recombinant alpha-synuclein monomer.

-

Amplification: The mixture is subjected to cycles of shaking and incubation, causing any pathological alpha-synuclein "seeds" from the CSF to induce the misfolding and aggregation of the recombinant protein.

-

Detection: The formation of amyloid fibrils is monitored in real-time using a fluorescent dye, such as Thioflavin T, which binds to the aggregates and emits a detectable signal.

-

Data Analysis: The kinetics of the fluorescent signal (e.g., lag time, maximum intensity) are analyzed to determine a positive or negative result for the presence of pathological alpha-synuclein.

The following diagram illustrates the workflow of the alpha-synuclein seed amplification assay.

References

- 1. neurology.org [neurology.org]

- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. modelorg.com [modelorg.com]

- 4. c-Abl–p38α signaling plays an important role in MPTP-induced neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of c-Abl kinase in microglial activation of NLRP3 inflammasome and impairment in autolysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]

- 7. mdsabstracts.org [mdsabstracts.org]

- 8. Inhibikase Therapeutics Highlights Unblinded Functional Analysis from the 201 Trial of this compound in Untreated Parkinson’s Disease and Provides Update on Ongoing Enrollment :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]

- 9. This compound (ABLi-148009) / Inhibikase, Clintrex, ABLi Therapeutics [delta.larvol.com]

- 10. neurologylive.com [neurologylive.com]

- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 13. mdsabstracts.org [mdsabstracts.org]

- 14. Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid | Springer Nature Experiments [experiments.springernature.com]

Risvodetinib: A Technical Deep Dive into Early Research and Therapeutic Promise

For Immediate Release to the Scientific Community

This technical guide synthesizes the burgeoning body of preclinical and clinical research on Risvodetinib (formerly IkT-148009), a novel, orally active, and brain-penetrant c-Abl tyrosine kinase inhibitor. Developed by ABLi Therapeutics (licensed from Inhibikase Therapeutics), this compound is emerging as a potential disease-modifying therapy for Parkinson's disease (PD) by targeting the underlying neuropathological mechanisms. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative findings from early-phase studies, details experimental methodologies, and visualizes the critical pathways and processes involved.

Core Mechanism of Action: Targeting the c-Abl Kinase Pathway

In the pathophysiology of Parkinson's disease, the misfolding and aggregation of the alpha-synuclein protein are central toxic events. These aggregates activate the stress-response enzyme, c-Abelson (c-Abl) tyrosine kinase. The activation of c-Abl initiates a destructive cascade, including the modification of alpha-synuclein into a more toxic form, the impairment of crucial cellular maintenance proteins like Parkin, and the ultimate demise of dopaminergic neurons.[1]

This compound is designed to potently and selectively inhibit c-Abl kinase.[1][2][3][4][5] By blocking this molecular "on-switch," this compound aims to restore the brain's natural neuroprotective processes.[1][6] This inhibition is expected to facilitate the clearance of toxic alpha-synuclein via endogenous mechanisms like the ubiquitin-proteasome system and autophagy, restore Parkin function to maintain mitochondrial health, and ultimately halt or even reverse the neurodegenerative process.[1] Preclinical studies have shown that this mechanism leads to improvements in both motor and non-motor functions.[1]

Quantitative Data Summary

Preclinical Efficacy

The foundational research for this compound demonstrated its potency in enzymatic assays and significant neuroprotective effects in established animal models of Parkinson's disease.

| Parameter | Value | Target/Model | Source |

| IC50 | 33 nM | c-Abl1 | [7] |

| IC50 | 14 nM | c-Abl2/Arg | [7] |

| Neuroprotection | ≥85% | Nigrostriatal DA neurons in sporadic PD mouse model | [7] |

| Administration | 100 mg/kg, p.o. | MPTP acute neurotoxicity mouse model | [7] |

| Administration | 50 or 100 mg/kg, p.o. | Inherited PD mouse model | [7] |

Phase 1 Clinical Trial (NCT04350177)

This first-in-human study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy older adults and individuals with mild-to-moderate Parkinson's disease.

| Study Arm | Doses Administered | Key Findings | Source |

| Single Ascending Dose (SAD) | 12.5 mg to 325 mg | Favorable safety and tolerability; no serious adverse events. Pharmacokinetics were approximately linear between 12.5 mg and 200 mg for Cmax and AUC0-inf. | [3][8][9][10] |

| Multiple Ascending Dose (MAD) - Healthy | 25 mg to 200 mg (daily for 7 days) | Well-tolerated with a favorable safety profile. High drug exposure relative to other kinase inhibitors. | [8][9][10] |

| Multiple Ascending Dose (MAD) - PD Patients | 50 mg and 100 mg (daily for 7 days) | No exacerbation of PD symptoms or drug-related adverse events. Confirmed penetration into the central nervous system via cerebrospinal fluid analysis. | [8][9] |

Phase 2 '201 Trial' (NCT05424276)

The '201 Trial' was a pivotal study assessing this compound as a monotherapy in untreated early-stage Parkinson's disease patients over a 12-week period.

| Parameter | Result | Details | Source |

| Participants | 126 | Randomized 1:1:1:1 to placebo or one of three active doses. | [6][11][12][13] |

| Doses | 50 mg, 100 mg, 200 mg (once daily) | Oral administration. | [4][12][13][14] |

| Primary Endpoint | Met (Safety & Tolerability) | Adverse event profile was similar to placebo. | [12][13][14] |

| Completion Rate | 95% | High adherence to the 12-week dosing regimen. | [11][12][13][14] |

| Dosing Compliance | 99% | Excellent patient compliance. | [11][12][13] |

| Secondary Endpoint (MDS-UPDRS Part 2) | Nominal Statistical Significance | Achieved at the 100 mg dose. | [11][14] |

| Secondary Endpoint (Schwab & England ADL) | Nominal Statistical Significance | Achieved at the 50 mg dose. | [11][14] |

| Exploratory Biomarker | Dose-dependent reduction | Reduction in cutaneous neuronal alpha-synuclein deposition observed in skin biopsies. | [11][14] |

Experimental Protocols

Preclinical Neuroprotection Studies

-

MPTP Acute Neurotoxicity Mouse Model : This model simulates the acute loss of dopaminergic neurons seen in Parkinson's disease. Mice were treated with this compound (100 mg/kg, p.o., daily for 10 days) alongside the administration of the neurotoxin MPTP. The primary outcomes measured were the protection of dopaminergic neurons from degeneration and the reduction in the loss of dopamine and its metabolites (DOPAC, HVA, 3MT), assessed through behavioral tests and post-mortem brain tissue analysis.[7]

-

Inherited and Sporadic PD Mouse Models : To assess therapeutic potential in chronic neurodegeneration, mouse models representing inherited (e.g., genetic mutations) and sporadic forms of PD were used. This compound was administered orally once daily for extended periods (e.g., 8-20 weeks or 6 months). Efficacy was determined by the recovery of nigrostriatal neurodegeneration and a reduction in phosphorylated alpha-synuclein in various brain regions, indicating a decrease in pathology.[7][9]

Phase 1 Clinical Trial (NCT04350177) Methodology

The Phase 1 study was a randomized, single-center trial conducted in three parts to rigorously assess the initial safety and pharmacokinetic profile of this compound.

Phase 2 '201 Trial' (NCT05424276) Methodology

This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and preliminary efficacy of this compound in untreated Parkinson's disease patients.

-

Participants : 120-126 individuals with early-stage PD who had not initiated dopaminergic therapy.[5][6][14]

-

Design : Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of this compound (50 mg, 100 mg, or 200 mg) or a matching placebo.[4][12][15]

-

Duration : Treatment was administered once daily for 12 weeks.[4][12][15]

-

Primary Endpoints : The main goals were to assess the safety and tolerability of this compound by monitoring the frequency and severity of treatment-emergent adverse events, cardiovascular safety, and standard laboratory analyses.[4][5][6][15]

-

Secondary & Exploratory Endpoints : A hierarchy of 15 secondary endpoints was used to evaluate potential clinical benefits on motor and non-motor functions, including the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[11][14] Biomarker analysis included skin biopsies to measure alpha-synuclein aggregate pathology and cerebrospinal fluid/plasma assessments.[6][15]

Conclusion and Future Directions

Early research findings for this compound are highly encouraging. The agent has demonstrated a potent and targeted mechanism of action in preclinical models. Phase 1 and 2 clinical trials have established a favorable safety and tolerability profile, even at exposures significantly higher than other approved c-Abl inhibitors.[12][13] Most notably, the Phase 2 '201 Trial' provided the first clinical evidence that an experimental therapy may reduce the underlying alpha-synuclein pathology of Parkinson's disease, a landmark achievement in the field.[11][12][13] While the trial was not powered for definitive efficacy, the signals of functional improvement on key scales are promising.[13][14] These results strongly support the continued investigation of this compound in larger, longer-term Phase 3 trials to confirm its clinical efficacy and disease-modifying potential.[14]

References

- 1. This compound :: ABLi Therapeutics, Inc. [ablitherapeutics.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. neurologylive.com [neurologylive.com]

- 4. A Potential Treatment for Parkinson's Disease Showing Safety and Tolerability Medical Education on ReachMD [reachmd.com]

- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 6. This compound Breakthrough in Parkinson’s Disease | AAN 2024 [delveinsight.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibikase Reports Phase 1 this compound Trial Outcomes [synapse.patsnap.com]

- 9. A Phase I, Randomized, SAD, MAD, and PK Study of this compound in Older Adults and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]

- 12. ABLi Therapeutics Reports Final Results from the Phase 2 [globenewswire.com]

- 13. ABLi Therapeutics Reports Final Results from the Phase 2 ‘201 Trial’ Evaluating this compound for the Treatment of Parkinson’s Disease - BioSpace [biospace.com]

- 14. neurologylive.com [neurologylive.com]

- 15. neurology.org [neurology.org]

Risvodetinib's Impact on Dopaminergic Neuron Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risvodetinib (formerly IkT-148009) is an orally active, selective, and brain-penetrant inhibitor of the non-receptor tyrosine kinase c-Abl.[1][2] Emerging evidence implicates the activation of c-Abl in the pathogenesis of Parkinson's disease (PD), making it a compelling therapeutic target for disease modification.[3][4] In preclinical models, this compound has demonstrated the ability to suppress c-Abl activation, protect dopaminergic neurons from degeneration, and reduce α-synuclein pathology.[1] This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and experimental protocols related to this compound's neuroprotective effects on dopaminergic neurons.

Mechanism of Action: c-Abl Inhibition in Parkinson's Disease

In the context of Parkinson's disease, the activation of c-Abl is a critical event in the neurodegenerative process.[5] Misfolded α-synuclein activates the stress-response enzyme c-Abl, which in turn phosphorylates α-synuclein, primarily at tyrosine 39 (pY39) and to a lesser extent at tyrosine 125 (pY125).[6][7] This phosphorylation promotes the aggregation of α-synuclein and impairs its clearance through cellular degradation pathways like autophagy and the proteasome.[6][8]

Furthermore, activated c-Abl inhibits the neuroprotective functions of Parkin, an E3 ubiquitin ligase, through phosphorylation.[6][9] This disruption of Parkin function leads to mitochondrial dysfunction and further contributes to neuronal cell death.[5][9]

This compound, by inhibiting c-Abl, is designed to interrupt this pathological cascade.[5] Its inhibition of c-Abl is expected to restore Parkin function, enhance the clearance of toxic α-synuclein aggregates, and ultimately promote the survival of dopaminergic neurons.[5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro c-Abl Kinase Inhibition

| Target Kinase | IC50 (nM) |

| c-Abl1 | 33[1] |

| c-Abl2/Arg | 14[1] |

| c-Kit | 2975[6] |

| PDGFRα | 1009[6] |

| PDGFRβ | 881[6] |

Table 2: Neuroprotective Efficacy in an MPTP Mouse Model of Parkinson's Disease

| Treatment Group | Outcome | Result |

| This compound (100 mg/kg, p.o., daily for 10 days) | Dopaminergic Neuron Protection | Significant protection of dopaminergic neurons[1] |

| Dopamine and Metabolite Levels | Significantly reduced the MPTP-induced loss of dopamine, DOPAC, HVA, and 3MT[7] |

Table 3: Neuroprotective Efficacy in Inherited and Sporadic Mouse Models of Parkinson's Disease

| Mouse Model | Treatment Regimen | Key Findings |

| Inherited PD Model | 50 or 100 mg/kg, p.o., daily for 8 or 20 weeks | Recovers nigrostriatal neurodegeneration and reduces phosphorylated α-synuclein[1] |

| Sporadic PD Model | 100 mg/kg, p.o., once a day, 5 times per week for 6 months | Effective neuroprotection and reduction of α-synuclein pathology[1] |

Experimental Protocols

In Vitro c-Abl Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Abl1 and c-Abl2/Arg kinases.

-

Methodology: While the specific protocol for this compound is proprietary, a general kinase inhibition assay protocol involves:

-

Reagents: Recombinant human c-Abl1 and c-Abl2/Arg enzymes, a suitable substrate peptide (e.g., Abltide), ATP, and this compound at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

-

In Vivo Neuroprotection Studies in Mouse Models of Parkinson's Disease

References

- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Inhibikase Therapeutics Announces Publication Demonstrating Potential for c-Abl as a Key Therapeutic Target in Parkinson's Disease and Related Disorders :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Alpha synuclein post translational modifications: potential targets for Parkinson’s disease therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Risvodetinib in Preclinical Research: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Risvodetinib (also known as IK-175 or IkT-148009) in various animal models, based on available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the therapeutic potential of this compound in oncology and neurodegenerative diseases.

I. Introduction

This compound is a versatile small molecule inhibitor with two distinct therapeutic applications based on its targets. As IK-175 , it functions as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a key regulator of the tumor microenvironment.[1][2] By inhibiting AHR, IK-175 can stimulate an anti-tumor immune response, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[1][2][3][4]

In the context of neurodegenerative disorders, particularly Parkinson's disease, this compound is referred to as IkT-148009 . In this application, it acts as a selective inhibitor of c-Abl, a non-receptor tyrosine kinase.[5][6] The inhibition of c-Abl has been shown to protect dopaminergic neurons from degeneration and reduce α-synuclein pathology in animal models of Parkinson's disease.[5][6]

This document provides detailed information on the dosages, administration routes, and experimental protocols for using this compound in mouse models for both oncology and Parkinson's disease research.

II. Quantitative Data Summary

The following tables summarize the reported dosages and administration schedules for this compound in various preclinical animal models.

Table 1: this compound (IK-175) Dosage in Oncology Animal Models

| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Frequency | Study Duration | Key Findings |

| Mice with syngeneic CT26 tumors | Colorectal Cancer | 25 mg/kg | Oral | Daily | 7 days | Increased pro-inflammatory phenotype in the tumor microenvironment and tumor-draining lymph nodes.[1] |

| Syngeneic mouse models | Colorectal Cancer & Melanoma | Not specified | Oral | Not specified | Not specified | Demonstrated antitumor activity as a monotherapy and in combination with an anti-PD-1 antibody.[1][2] |

Table 2: this compound (IkT-148009) Dosage in Parkinson's Disease Animal Models

| Animal Model | Disease Model | Dosage | Administration Route | Dosing Frequency | Study Duration | Key Findings |

| Mouse | MPTP acute neurotoxicity | 100 mg/kg | Oral | Daily | 10 days | Protected against the degeneration of nigrostriatal dopaminergic neurons.[5] |

| Mouse | Inherited Parkinson's Disease | 50 or 100 mg/kg | Oral | Daily | 8 or 20 weeks | Recovered nigrostriatal neurodegeneration and reduced phosphorylated α-synuclein.[5] |

| Mouse | Sporadic Parkinson's Disease | 100 mg/kg | Oral | Once a day, 5 times per week | 6 months | Showed effective neuroprotection and reduced α-synuclein pathology.[5] |

III. Experimental Protocols

A. Oncology: In Vivo Efficacy Study in a Syngeneic Mouse Model of Colorectal Cancer

This protocol is a representative example based on the available data for evaluating the anti-tumor efficacy of this compound (IK-175).

1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c (commonly used for CT26 tumor models)

-

Age: 6-8 weeks

-

Sex: Female

2. Tumor Cell Line:

-

CT26 (murine colorectal carcinoma)

3. Materials:

-

This compound (IK-175)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

-

CT26 tumor cells

-

Sterile PBS

-

Syringes and gavage needles

-

Calipers for tumor measurement

4. Experimental Procedure:

-

Tumor Inoculation:

-

Culture CT26 cells to ~80% confluency.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

-

-

Animal Randomization:

-

Monitor tumor growth daily.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Treatment Group: Administer this compound at 25 mg/kg body weight via oral gavage daily.

-

Control Group: Administer an equivalent volume of the vehicle via oral gavage daily.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health status.

-

After the specified duration (e.g., 7 days for pharmacodynamic studies or longer for efficacy), euthanize the mice.

-

Collect tumors and tumor-draining lymph nodes for downstream analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).

-

5. Data Analysis:

-

Compare tumor growth rates between the treatment and control groups.

-

Analyze immune cell populations and cytokine profiles in the tumor microenvironment and lymph nodes.

B. Parkinson's Disease: Neuroprotection Study in an MPTP Mouse Model

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound (IkT-148009) in a chemically-induced model of Parkinson's disease.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 (commonly used for MPTP models)

-

Age: 8-10 weeks

-

Sex: Male

2. Materials:

-

This compound (IkT-148009)

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Saline (for MPTP and drug dilution)

-

Vehicle for oral administration

-

Equipment for behavioral testing (e.g., rotarod, open field)

-

Histology and immunohistochemistry reagents

3. Experimental Procedure:

-

Drug Administration (Pre-treatment):

-

Begin daily oral administration of this compound (100 mg/kg) or vehicle to the respective groups for a specified period before MPTP induction (e.g., 3 days).

-

-

MPTP Induction:

-

On the designated days, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.

-

Continue daily this compound or vehicle administration throughout the study.

-

-

Behavioral Testing:

-

Perform behavioral assessments (e.g., rotarod test for motor coordination) at baseline and at specified time points after MPTP administration (e.g., day 9).

-

-

Neurochemical and Histological Analysis:

-

At the end of the study (e.g., day 10), euthanize the mice.

-

Collect brain tissue (striatum and substantia nigra).

-

Analyze dopamine levels and its metabolites (DOPAC, HVA) using HPLC.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Assess α-synuclein pathology through staining for phosphorylated α-synuclein.

-

5. Data Analysis:

-

Compare behavioral performance between the groups.

-

Analyze the extent of dopaminergic neuron loss and the levels of dopamine and its metabolites.

-

Quantify the reduction in α-synuclein pathology.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Inhibition by this compound (IK-175).

Caption: c-Abl Kinase Signaling Pathway Inhibition by this compound (IkT-148009).

Caption: General Experimental Workflow for an In Vivo Efficacy Study.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ikena Oncology Announces Publication in Nature Communications of Preclinical Data Supporting the Therapeutic Potential of AHR Blockade - BioSpace [biospace.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. neurology.org [neurology.org]

Application Notes and Protocols for Testing Risvodetinib Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risvodetinib (also known as IkT-148009) is a selective, orally active, and brain-penetrant inhibitor of the non-receptor tyrosine kinases c-Abl1 and c-Abl2/Arg.[1] In the context of neurodegenerative diseases such as Parkinson's disease (PD), the activation of c-Abl has been implicated as a critical step in the pathological cascade. Over-activity of c-Abl is associated with the accumulation of toxic alpha-synuclein aggregates and subsequent neuronal death.

This compound is designed to block this c-Abl activity, thereby restoring crucial cellular functions. Its mechanism of action aims to facilitate the clearance of toxic alpha-synuclein through endogenous pathways like the ubiquitin-proteasome system and autophagy, and to restore mitochondrial function. By targeting the underlying pathology, this compound holds promise as a disease-modifying therapy for Parkinson's disease and related synucleinopathies.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to:

-

Confirm the direct inhibitory effect of this compound on c-Abl kinase activity.

-

Assess the neuroprotective effects of this compound in cellular models of Parkinson's disease.

-

Quantify the ability of this compound to reduce alpha-synuclein aggregation and promote its clearance.

-

Investigate the impact of this compound on downstream cellular pathways, including proteasomal and autophagic function, and mitochondrial health.

Data Presentation

The following table summarizes the available quantitative data for this compound's in vitro efficacy. This table is intended to serve as a reference for expected outcomes when performing the assays described in this document.

| Parameter | Target | Assay Type | Value | Notes |

| IC50 | c-Abl1 | Kinase Activity | 33 nM | The half maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the c-Abl1 kinase activity in a biochemical assay.[1] |

| IC50 | c-Abl2/Arg | Kinase Activity | 14 nM | The half maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the c-Abl2/Arg kinase activity in a biochemical assay.[1] |

| Relative Potency | c-Abl | Kinase Activity | ~25x vs. Imatinib | In enzyme inhibition assays, this compound was found to be nearly 25 times more potent than the anticancer agent imatinib at inhibiting c-Abl kinase.[2] |

| Neuroprotection | Neuronal Cells | Cell Viability | Data not available | The half maximal effective concentration (EC50) for neuroprotection in cell-based models of alpha-synuclein toxicity has not been publicly reported. Researchers are encouraged to determine this value empirically using the provided protocols. |

| α-Synuclein Reduction | Neuronal Cells | Aggregation Assay | Data not available | Quantitative data on the percentage reduction of alpha-synuclein aggregates in cell-based assays at specific concentrations of this compound is not currently available in the public domain. |

Experimental Protocols

c-Abl Kinase Activity Assay

This protocol is designed to quantify the inhibitory activity of this compound against c-Abl kinase in a biochemical assay format. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human c-Abl enzyme

-

Abl kinase substrate peptide (e.g., ABLtide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction:

-

Add 2.5 µL of c-Abl enzyme and 2.5 µL of the substrate peptide solution to each well of a 384-well plate.

-

Add 5 µL of the diluted this compound or DMSO control to the appropriate wells.

-

Incubate for 10 minutes at room temperature.

-

To initiate the kinase reaction, add 5 µL of ATP solution to each well.